![molecular formula C20H23N3O2S B5007962 5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B5007962.png)
5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one
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Overview
Description
5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a hydroxy group, and a sulfanylidenepyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include cyclohexene, ethylamine, and various pyrimidinone derivatives. The reaction conditions may involve:
Solvents: Common solvents used include ethanol, methanol, and dichloromethane.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are typically carried out at elevated temperatures ranging from 50°C to 150°C.
Time: Reaction times can vary from several hours to days, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include:
Purification: Techniques such as recrystallization, distillation, and chromatography are used to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are employed to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: The sulfanylidenepyrimidinone moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols, and solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties.
Domiphen Bromide: Another antimicrobial agent with a similar structure.
Uniqueness
5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidinone core with a hydroxy and sulfanylidenepyrimidinone moiety sets it apart from other similar compounds.
Properties
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-14-7-5-6-10-17(14)23-19(25)16(18(24)22-20(23)26)13-21-12-11-15-8-3-2-4-9-15/h5-8,10,13,25H,2-4,9,11-12H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLIJYNAHUXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=S)C=NCCC3=CCCCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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